2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazolo-triazine core, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial production methods focus on scalability, reproducibility, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often using reagents like alkyl halides or amines.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE include:
4-Methoxyphenethylamine: Known for its use in the synthesis of various organic compounds.
Caffeine: An alkaloid with a purine structure, widely studied for its chemical and biological activities.
Uniqueness
What sets 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE apart is its unique triazolo-triazine core, which imparts specific chemical properties and reactivity. This structural feature allows for diverse applications and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C22H22N6O3S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H22N6O3S/c1-13(2)14-4-8-16(9-5-14)23-18(29)12-32-22-26-25-21-24-20(30)19(27-28(21)22)15-6-10-17(31-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,23,29)(H,24,25,30) |
InChI Key |
MUHLPXIMYOBTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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